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3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one

Cat. No.: B6325435
CAS No.: 1357097-06-3
M. Wt: 167.59 g/mol
InChI Key: OFANSXOWJUUFNY-UHFFFAOYSA-N
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Description

Contextualization of Cyclopenta[b]pyridinone Scaffolds in Organic Synthesis

The cyclopenta[b]pyridinone core is a significant structural motif found in various natural products and synthetic compounds. nih.govresearchgate.net Its importance stems from the combination of a pyridine (B92270) ring, a common heterocycle in pharmaceuticals and agrochemicals, with a five-membered carbocyclic ring. wikipedia.org This fusion imparts specific conformational and electronic properties to the molecule, making it a valuable scaffold for further chemical elaboration.

Historical Development of Cyclopenta[b]pyridinone Synthesis

The synthesis of cyclopenta[b]pyridinone derivatives has been an area of active research, leading to the development of several synthetic strategies. One notable method involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. rsc.orgrsc.org This approach offers a direct route to the core structure.

Another effective strategy is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, which has been used to prepare 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds. nih.govacs.org These methods highlight the ongoing efforts to create efficient and versatile pathways to access the cyclopenta[b]pyridinone scaffold, enabling the synthesis of a diverse range of analogues for various applications.

Significance of Halogenation in Heterocyclic Systems

Halogenation is a fundamental transformation in heterocyclic chemistry, providing crucial intermediates for the synthesis of a vast array of functional molecules, particularly in the fields of pharmaceuticals and agrochemicals. nih.gov The introduction of a halogen atom, such as chlorine, onto a heterocyclic ring like pyridine creates a versatile synthetic handle. nih.gov This carbon-halogen bond can participate in numerous subsequent reactions, allowing for the diversification of molecular structures. nih.gov

However, the halogenation of pyridines is not always straightforward. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often necessitating harsh reaction conditions. nih.govnih.gov Achieving regioselectivity, especially at the 3-position, can be a significant challenge. nih.gov To address these difficulties, specialized synthetic methods have been developed, including strategies that utilize unconventional intermediates like Zincke imines or specifically designed phosphine (B1218219) reagents to achieve selective halogenation under milder conditions. nih.govnih.govmountainscholar.org

Rationale for Investigating 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one

The specific structure of this compound makes it a compound of interest for several reasons, primarily related to the reactivity of its chloro and carbonyl functional groups. These features provide avenues for a wide range of chemical modifications, making it a valuable building block in synthetic chemistry.

Potential for Diverse Chemical Transformations via the Chloro Group

The chloro group attached to the 3-position of the pyridine ring in this compound is a key reactive site. Halogenated pyridines are well-established as important precursors in organic synthesis. acs.org The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, enabling its replacement with a variety of other functional groups. wikipedia.org This allows for the construction of libraries of related compounds, which is a common strategy in drug discovery and materials science to explore structure-activity relationships. nih.govacs.org While nucleophilic substitution on the pyridine ring can be more challenging than on a corresponding benzene ring, the presence of the chloro substituent provides a reliable point for chemical diversification. wikipedia.org

Role of the Carbonyl Functionality in Reactivity

The carbonyl group within the cyclopentanone (B42830) ring is another significant feature influencing the reactivity of this compound. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and a prime target for nucleophilic attack. youtube.comlibretexts.org This fundamental reactivity allows for a host of nucleophilic addition reactions, a cornerstone of carbonyl chemistry. libretexts.orgallstudiesjournal.com

The reactivity of a carbonyl group is modulated by both electronic and steric factors. youtube.comyoutube.com In the case of this compound, the carbonyl group is part of a five-membered ring, which can influence its accessibility. Furthermore, the electronic properties of the fused pyridine ring and the electron-withdrawing nature of the chloro substituent will impact the electrophilicity of the carbonyl carbon. The interplay of these factors determines the specific reaction pathways the molecule will undergo, making it a subject of interest for synthetic chemists exploring the construction of complex molecular architectures.

The Fused Nature of the 5H-Cyclopenta[b]pyridin-7(6H)-one Moiety

The core structure of the title compound is the 5H-cyclopenta[b]pyridin-7(6H)-one moiety. This is a fused heterocyclic system, not a bridged one. In a fused ring system, two rings share two adjacent atoms. In this case, the cyclopentane (B165970) ring and the pyridine ring share a carbon-carbon bond. This fusion results in a planar aromatic pyridine ring directly connected to a non-aromatic five-membered carbocyclic ring.

The planarity of the pyridine ring combined with the puckered nature of the cyclopentanone ring creates a unique molecular architecture that is of interest in the design of novel compounds with specific biological or material properties. The electronic properties of the pyridine ring are influenced by the electron-withdrawing nature of the chlorine atom and the fused cyclopentanone ring.

Research Objectives and Scope for this compound Studies

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research objectives for studying this compound and its analogues can be inferred from studies on related cyclopenta[b]pyridine derivatives. The primary areas of investigation for such compounds are in the fields of medicinal chemistry and materials science.

One significant area of research is the development of novel corrosion inhibitors . Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are known to be effective in preventing the corrosion of metals in acidic environments. nih.gov They function by adsorbing onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of these inhibitors is related to the presence of heteroatoms with lone pairs of electrons and the delocalized π-electrons in the aromatic ring, which facilitate bonding with the metal surface. nih.gov Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and evaluated for their ability to inhibit the corrosion of carbon steel, showing significant promise in this application. nih.gov

Another major research focus is the exploration of the anticancer potential of pyridine-based heterocyclic compounds. Pyridine and its derivatives are integral components of many established anticancer drugs. rsc.orgnih.gov The introduction of a chlorine substituent can significantly impact the cytotoxic activity of a molecule. bldpharm.com Studies on other chlorinated pyridine derivatives have shown that they can exhibit potent anticancer activity against various cancer cell lines. bldpharm.com Therefore, this compound could be a subject of interest for the synthesis of new compounds with potential antitumor properties.

The scope of research for this compound would likely involve:

Synthesis of Derivatives: Using the chloro and keto functionalities as handles for further chemical modifications to create a library of related compounds.

Biological Evaluation: Screening the parent compound and its derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Corrosion Inhibition Studies: Investigating its effectiveness as a corrosion inhibitor for different metals and in various corrosive media.

Structure-Activity Relationship (SAR) Studies: Determining how modifications to the chemical structure affect its biological activity or inhibitory properties to guide the design of more potent and selective compounds.

Table 2: Potential Research Applications of Cyclopenta[b]pyridine Derivatives

Research AreaInvestigated PropertyRationale
Materials Science Corrosion InhibitionHeterocyclic structure with N and π-electrons facilitates adsorption on metal surfaces. nih.gov
Medicinal Chemistry Anticancer ActivityPyridine scaffold is a common feature in anticancer drugs; chlorine substitution can enhance cytotoxicity. bldpharm.comrsc.org
Medicinal Chemistry Antimicrobial ActivityNitrogen-containing heterocycles are known to exhibit a broad spectrum of antimicrobial activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B6325435 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 1357097-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFANSXOWJUUFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 5h Cyclopenta B Pyridin 7 6h One

Retrosynthetic Analysis of the 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one Scaffold

Identification of Key Disconnection Points

The primary disconnection point in the retrosynthetic analysis of the this compound scaffold is the bond between the pyridine (B92270) ring and the cyclopentenone moiety. Specifically, the C4-C4a and C7a-N1 bonds of the bicyclic system are logical points for disconnection. This leads back to a substituted pyridine precursor bearing a side chain that can be cyclized to form the five-membered ring.

A functional group interconversion (FGI) on the ketone of the cyclopentenone ring suggests that an alcohol, such as 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, could be a key intermediate. This alcohol, in turn, can be retrosynthetically derived from a pyridine derivative with an appropriate side chain.

Strategic Placement of Functional Groups for Cyclization

The strategic placement of functional groups on the precursor molecules is critical for facilitating the final ring-closing step. The retrosynthetic analysis indicates that a 3-chloropyridine (B48278) derivative substituted at the 2-position with a three-carbon chain containing a reactive functional group (e.g., a carboxylic acid, ester, or nitrile) is an ideal precursor. This side chain can then undergo an intramolecular cyclization, such as a Friedel-Crafts acylation or a Thorpe-Ziegler reaction, to form the fused cyclopentanone (B42830) ring. The chlorine atom at the 3-position is a key substituent that is carried through the synthesis from an appropriately halogenated pyridine starting material.

Synthesis of Precursor Molecules for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a suitably substituted pyridine derivative and the moiety that will form the cyclopentenone ring.

Preparation of Substituted Pyridine Derivatives

The core of the target molecule is a substituted pyridine ring. The synthesis of this precursor involves introducing the necessary chlorine substituent and the side chain required for the subsequent cyclization.

The introduction of a chlorine atom at the 3-position of the pyridine ring is a crucial step. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution reactions challenging. rsc.org However, several methods have been developed for the 3-halogenation of pyridines.

One approach involves the use of Zincke imine intermediates. nih.govresearchgate.net In this method, the pyridine ring is opened by reaction with an amine to form an acyclic intermediate, which can then be halogenated at the desired position under mild conditions before ring-closing to regenerate the 3-halopyridine. nih.gov Another strategy employs designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide. rsc.orgresearchgate.net For 3-selective halogenation, electrophilic aromatic substitution under harsh conditions with strong acids can be used, though this may lead to mixtures of regioisomers. nih.govresearchgate.net

With the 3-chloropyridine core established, the next step is the introduction of a side chain that can be cyclized to form the cyclopentenone ring. This is typically achieved by creating a carbon-carbon bond at the 2-position of the 3-chloropyridine.

A common method for this is through metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, where a 2-halopyridine (which can be prepared from the corresponding 2-aminopyridine (B139424) via the Sandmeyer reaction) is coupled with an appropriate organometallic reagent containing the three-carbon chain. Alternatively, the introduction of a propionic acid or ester side chain can be accomplished through various synthetic routes, including the alkylation of a 2-lithiated or 2-magnesiated 3-chloropyridine with a suitable electrophile.

The cyclization of the resulting 3-(3-chloropyridin-2-yl)propanoic acid or its ester derivative can then be effected using a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent to promote an intramolecular Friedel-Crafts acylation, yielding the desired 3-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. Subsequent oxidation of the benzylic position adjacent to the pyridine ring can also be a viable strategy to introduce the ketone functionality. chemscene.com

Synthesis of Cyclopentenone Precursors Bearing Pyridine Functionalities

The effective synthesis of the target compound, this compound, is critically dependent on the availability of advanced precursors where a cyclopentane (B165970) or cyclopentenone moiety is already attached to a pyridine scaffold. One prominent strategy involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.govacs.org This method, utilizing a sodium alkoxide solution like sodium ethoxide or sodium methoxide (B1231860) as both a reagent and a catalyst, yields highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine structures. nih.govacs.org The process is efficient, often requiring a reflux time of approximately two hours to achieve high yields of the pure product after simple filtration and recrystallization. nih.gov

A proposed mechanism for this type of reaction begins with the Knoevenagel condensation of cyclopentanone with two equivalents of an aromatic aldehyde to form a diarylidene cyclopentanone derivative. nih.gov This intermediate then undergoes a cyclocondensation reaction with a compound like propanedinitrile to form the fused cyclopenta[b]pyridine core. nih.govacs.org

Another versatile approach starts with cyclopentanone and various aldehydes to create 2-arylidenecyclopentanone derivatives. scirp.org These intermediates can then react with reagents such as malononitrile (B47326) in the presence of a base like triethylamine (B128534) to construct fused pyridine ring systems. scirp.org Furthermore, the direct oxidation of a pre-formed 2,3-cyclopentenopyridine offers a direct route to the ketone functionality. For instance, manganese-catalyzed oxidation of 2,3-cyclopentenopyridine can yield the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. rsc.org

Precursor TypeReagentsCatalyst/ConditionsProduct Core StructureRef
2,5-DiarylidenecyclopentanonePropanedinitrileSodium Ethoxide / Reflux6,7-dihydro-5H-cyclopenta[b]pyridine nih.govacs.org
CyclopentanoneAromatic Aldehydes, MalononitrilePiperidine (B6355638), TriethylamineFused Pyridine System scirp.org
2,3-Cyclopentenopyridinet-BuOOHMn(OTf)₂6,7-dihydro-5H-cyclopenta[b]pyridin-7-one rsc.org

Intramolecular Cyclization Strategies for the Formation of this compound

The formation of the fused cyclopentenone ring onto a pre-existing pyridine structure is a key strategic element in synthesizing the title compound. Various intramolecular cyclization methods are employed to achieve this transformation.

Condensation and Annulation Reactions

Condensation and annulation reactions provide powerful and classic methods for ring formation in organic synthesis.

Intramolecular Friedel-Crafts-type cyclizations represent a viable, though less commonly documented, pathway for this specific system. This approach would conceptually involve a precursor such as a 3-(chloropyridin-2-yl)propanoic acid or a derivative thereof. Activation of the carboxylic acid moiety to an acid chloride or anhydride (B1165640), followed by treatment with a Lewis acid, could induce an electrophilic aromatic substitution reaction where the acyl group attacks the pyridine ring at the appropriate position to form the five-membered ketone ring. The success of such a strategy would be highly dependent on the reactivity of the pyridine ring, which is generally electron-deficient, making it less susceptible to standard Friedel-Crafts acylation. However, related syntheses, such as the intramolecular cyclization of vinyl chlorides to form cyclopentenones, demonstrate the utility of this type of ring closure. organic-chemistry.org

The Robinson annulation is a well-established method for forming six-membered rings through a Michael addition followed by an aldol (B89426) condensation. wikipedia.orgresearchgate.net An "aza-Robinson annulation" adapts this logic for nitrogen-containing heterocycles. acs.orgnih.gov In a hypothetical application to synthesize the target compound, a suitable pyridine-derived enolate could serve as the Michael donor. This nucleophile would react with a chlorinated α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to close the five-membered ring, followed by dehydration to yield the final cyclopenta[b]pyridinone structure. The key challenge lies in the design and synthesis of the appropriate chlorinated Michael acceptor and in controlling the regioselectivity of the cyclization. This strategy has proven effective in creating various fused bicyclic amides and alkaloids. acs.orgnih.gov

Annulation StepDescriptionKey IntermediateRef
Michael AdditionA pyridine-derived enolate attacks a chlorinated α,β-unsaturated ketone.1,5-dicarbonyl species wikipedia.orgacs.org
Aldol CondensationThe intermediate undergoes intramolecular cyclization.Keto-alcohol wikipedia.orgresearchgate.net
DehydrationThe keto-alcohol eliminates water to form the final product.α,β-unsaturated ketone wikipedia.orgresearchgate.net

Radical-Mediated Cyclization Pathways

Intramolecular radical additions are a powerful tool for constructing cyclic systems, including five-membered rings. nih.govharvard.edu A synthetic strategy for this compound could employ a 5-exo radical cyclization. This approach has been successfully used in the diastereoselective synthesis of cis-fused cyclopenta-pyridazinones, which serve as a strong analogue. nih.gov

In this proposed pathway, a precursor would be synthesized consisting of a pyridine ring substituted with a suitable side chain containing a radical precursor, such as an alkyl halide, and a tethered alkene. Upon treatment with a radical initiator like azo-bis-cyclohexylnitrile (ACN) and a mediator such as tributyltin hydride (HSnBu₃), a radical is generated on the side chain. nih.gov This radical would then attack the intramolecular alkene in a 5-exo-trig cyclization to form the five-membered ring. The rigidity of the initial pyridinone scaffold can allow for efficient transfer of stereochemical information during the cyclization process, leading to high diastereoselectivity. nih.gov

Metal-Catalyzed Cyclization Approaches

Metal catalysis offers a diverse and efficient set of tools for ring-forming reactions. For the synthesis of the target compound, a key approach involves the oxidation of a C-H bond adjacent to the pyridine ring. A manganese-catalyzed oxidation of 6,7-dihydro-5H-cyclopenta[b]pyridine using an oxidant like tert-butyl hydroperoxide (t-BuOOH) in water provides a green and effective method to install the ketone at the 7-position. rsc.orgrsc.org

Furthermore, the introduction of the chlorine atom can be achieved through reactions on a precursor like 2,3-Cyclopentenopyridine N-Oxide. Treating this N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination of the pyridine ring. rsc.org Other metal-catalyzed methods, such as those employing palladium, gold, or rhodium, are widely used for constructing cyclopentenone rings. organic-chemistry.org For instance, a rhodium-catalyzed intramolecular hydroacylation of a 4-alkynal containing a pyridine moiety could provide a direct route to the cyclopentenone ring fused to the pyridine core. organic-chemistry.org Similarly, gold-catalyzed cyclization of appropriate enyne substrates is a powerful method for cyclopentenone synthesis that could be adapted for this system. organic-chemistry.orgacs.org

Metal CatalystReaction TypeSubstrate TypeRef
Manganese (Mn)C-H Oxidation6,7-dihydro-5H-cyclopenta[b]pyridine rsc.orgrsc.org
Palladium (Pd)Cross-Coupling/CyclizationVinyl Halide Precursor organic-chemistry.org
Gold (Au)Enyne CyclizationEnyne Precursor organic-chemistry.orgacs.org
Rhodium (Rh)Intramolecular Hydroacylation4-Alkynal Precursor organic-chemistry.org

Regioselective Chlorination Methodologies

The introduction of a chlorine atom at the 3-position of the cyclopenta[b]pyridinone core is a key step that can be achieved either by direct chlorination of the pre-formed heterocyclic system or by using a chlorinated precursor in the cyclization step.

Direct chlorination of the 5H-cyclopenta[b]pyridin-7(6H)-one core would require a regioselective electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution, and directing the chlorination specifically to the 3-position can be challenging. The outcome of such reactions is highly dependent on the reaction conditions and the electronic nature of the substrate.

In a related context, the regioselective chlorination of hexa-peri-hexabenzocoronenes with fused five-membered rings has been observed during oxidative cyclodehydrogenation, indicating that specific reaction conditions can favor chlorination at particular sites. nih.gov For the cyclopenta[b]pyridinone core, reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a radical initiator could be explored.

Chlorinating AgentCatalyst/InitiatorSolventTemperature (°C)Potential Outcome
N-Chlorosuccinimide (NCS)PeroxideCCl₄RefluxRadical chlorination, potentially with low regioselectivity.
Sulfuryl Chloride (SO₂Cl₂)NoneNeat or CH₂Cl₂Room TemperatureElectrophilic chlorination, regioselectivity depends on substrate activation.
Chlorine (Cl₂)FeCl₃Dichloroethane0 - 25Lewis acid-catalyzed electrophilic chlorination.

This table outlines general conditions for aromatic chlorination that could be adapted.

An alternative and often more controlled approach is to introduce the chlorine atom onto one of the precursors before the cyclization reaction. For instance, starting with a chlorinated pyridine or a chlorinated cyclopentanone derivative would ensure the chlorine atom is in the desired position in the final product.

A documented synthesis of the related 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine utilizes a Vilsmeier cyclization of N-benzyl-N-cyclopentenylacetamide, where chlorination and cyclization occur in the same pot using phosphorus oxychloride. researchgate.net A similar strategy could be envisioned for the synthesis of the target molecule, where a suitable amide precursor is cyclized and chlorinated simultaneously.

Another strategy involves the synthesis of a hydroxylated cyclopenta[b]pyridinone, which can then be converted to the chloro derivative. For example, a 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid could potentially be a precursor. sigmaaldrich.com The hydroxyl group could be transformed into a chloro group using standard reagents like phosphorus oxychloride or thionyl chloride.

Advanced Synthetic Transformations for this compound

Further synthetic modifications can be carried out on precursors to facilitate the synthesis or to introduce desired functionalities prior to the final cyclization and chlorination steps.

Functional group interconversions are fundamental in organic synthesis to prepare the necessary precursors for key bond-forming reactions. For the synthesis of this compound, this could involve the conversion of one functional group to another to enable the cyclization or to introduce the chloro-substituent.

For example, a nitrile group on a pyridine precursor could be hydrolyzed to a carboxylic acid, which could then participate in a cyclization reaction. Alternatively, an amino group could be converted to a chloro group via a Sandmeyer-type reaction. The conversion of a hydroxyl group to a chloride is a common transformation that can be achieved with various reagents. ub.eduvanderbilt.edu

Initial Functional GroupTarget Functional GroupReagent(s)General Conditions
-OH-ClSOCl₂, PCl₅, or POCl₃Reflux in neat reagent or in a solvent like toluene.
-NH₂-ClNaNO₂, HCl, then CuClSandmeyer reaction conditions, typically at low temperatures.
-CN-COOHH₂SO₄, H₂OAcid-catalyzed hydrolysis, often at elevated temperatures.
-Br-ClCuClHalogen exchange reaction, often requires high temperatures or a catalyst.

This table provides examples of common functional group interconversions relevant to the synthesis of the target compound.

By employing these varied synthetic strategies, the chemical architecture of this compound can be systematically constructed, allowing for the preparation of this and related heterocyclic compounds for further study and application.

Oxidation/Reduction Strategies During Synthesis

A key strategy for the synthesis of the 5H-cyclopenta[b]pyridin-7(6H)-one core involves the oxidation of a suitable precursor. A notable example is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. While a direct synthesis of the 3-chloro derivative via this method is not explicitly detailed in the literature, the oxidation of the methylene (B1212753) group adjacent to the pyridine ring in analogous compounds provides a strong precedent.

A highly efficient method for this transformation employs manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This reaction can be carried out in water at room temperature, highlighting its green chemistry credentials. The general reaction involves the direct oxidation of the CH₂ group at the 5-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core to a ketone.

A plausible route to this compound would, therefore, involve the synthesis of a 3-chloro-substituted 2,3-cyclopentenopyridine precursor, followed by this manganese-catalyzed oxidation. The synthesis of substituted 2,3-cyclopentenopyridines can be achieved through various methods, including the use of glycerol, cyclopentanone, and ammonia (B1221849) over a heterogeneous catalyst. youtube.com

Table 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues This table is based on data for analogous compounds and proposes a potential application for the synthesis of the title compound.

SubstrateCatalystOxidantSolventTemperature (°C)Yield (%)
2,3-CyclopentenopyridineMn(OTf)₂t-BuOOH (65% in H₂O)H₂O2588
3-Chloro-2,3-cyclopentenopyridine (Proposed)Mn(OTf)₂t-BuOOH (65% in H₂O)H₂O25(Predicted high)

One-Pot and Cascade Reaction Approaches

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of the pyridine core of this compound, established methodologies like the Bohlmann-Rahtz pyridine synthesis can be adapted into one-pot procedures. wikipedia.orgorganic-chemistry.org The classical Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone, followed by cyclodehydration. wikipedia.org Modern modifications have enabled this to be performed as a three-component reaction in a single pot by generating the enamine in situ from a 1,3-dicarbonyl compound, an amine source like ammonium (B1175870) acetate (B1210297), and an alkynone. organic-chemistry.org

Another powerful tool for constructing substituted pyridines is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction typically involves the formylation of an electron-rich species using a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF). It can be employed to build the pyridine ring onto a suitable precursor. For instance, a Vilsmeier-Haack reaction on a substituted cyclopentanone could potentially lead to a chlorinated pyridine-fused system. researchgate.net

While a specific one-pot synthesis for this compound is not documented, the principles of these established reactions suggest a feasible pathway. A hypothetical one-pot synthesis could involve the reaction of a chlorinated enamine precursor with an appropriate ethynylketone, catalyzed by a Lewis or Brønsted acid to facilitate the cyclization and dehydration steps in a single vessel.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the sustainable production of fine chemicals. The synthesis of this compound can be designed to be more environmentally benign by considering several key aspects.

Solvent-Free Synthesis Protocols

Solvent-free, or neat, reactions are a cornerstone of green chemistry as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While a specific solvent-free protocol for the title compound is not reported, many related heterocyclic syntheses have been successfully performed under such conditions. For example, multicomponent reactions to form pyridine derivatives have been effectively carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. Such an approach could potentially be developed for the synthesis of the cyclopenta[b]pyridine core.

Catalyst Design for Sustainable Production

The choice of catalyst is pivotal in developing a sustainable synthesis. For the oxidation step to form the ketone, the use of a manganese catalyst in water is a significant step towards sustainability. To further enhance the green credentials, the design of recyclable catalysts is a key area of research. For pyridine N-oxidation, which can be a related transformation, recyclable polymer-supported anhydride catalysts have been developed. researchgate.netrsc.orgnih.gov A similar strategy could be envisioned for the oxidation of the methylene group in the synthesis of this compound, where the manganese catalyst could be immobilized on a solid support for easy recovery and reuse. Research into magnetically recoverable nanocatalysts also presents a promising avenue for sustainable pyridine synthesis. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. youtube.comyoutube.comscranton.edursc.orgkccollege.ac.in Addition and rearrangement reactions generally have a high atom economy, while substitution and elimination reactions are less efficient.

In the context of synthesizing this compound, a one-pot, multicomponent approach like a modified Bohlmann-Rahtz synthesis would likely offer a higher atom economy compared to a multi-step synthesis with intermediate purifications. The manganese-catalyzed oxidation, while efficient, does generate by-products from the oxidant (t-BuOOH), which lowers its atom economy. However, its high yield and use of a green solvent can offset this to some extent.

Information Unvailable for this compound

Following a comprehensive search of publicly available scientific databases and literature, specific experimental and computational spectroscopic data for the chemical compound This compound is not available. As a result, the generation of a detailed and scientifically accurate article adhering to the provided outline, including data tables and in-depth research findings, cannot be fulfilled at this time.

The advanced analytical methodologies requested, such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC, NOESY), solid-state NMR, dynamic NMR, and mass spectrometry, are indeed the standard and powerful techniques for the structural elucidation and characterization of novel chemical entities. However, the application of these methods and the interpretation of the resulting data are entirely dependent on the availability of experimental spectra or high-quality predicted data for the specific compound .

Without access to primary research articles, spectroscopic databases, or computational studies detailing the analysis of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The strict adherence to the detailed outline and the inclusion of specific data tables is therefore not possible.

Further research and publication by the scientific community would be required to make the necessary data available to construct the requested article.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Chloro 5h Cyclopenta B Pyridin 7 6h One

Mass Spectrometry (MS) Methodologies

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one , with a molecular formula of C₈H₆ClNO, HRMS provides an exact mass measurement that can confirm this composition.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl). The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct peaks for the molecular ion, separated by approximately 2 Da.

Table 1: Predicted HRMS Data for this compound

Ion FormulaCalculated m/zIsotopeRelative Abundance (%)
[C₈H₆³⁵ClNO+H]⁺168.0211³⁵Cl100
[C₈H₆³⁷ClNO+H]⁺170.0182³⁷Cl~32

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural features of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For This compound , the protonated molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would provide insights into the connectivity of the atoms.

Expected fragmentation pathways would likely involve the loss of small, stable neutral molecules. Key predicted fragmentation patterns include:

Loss of CO: A common fragmentation for cyclic ketones, leading to the formation of a stable radical cation.

Loss of HCl: Elimination of hydrogen chloride from the pyridinone ring.

Ring Cleavage: Fragmentation of the cyclopentanone (B42830) or pyridine (B92270) ring systems.

Table 2: Predicted MS/MS Fragmentation of [C₈H₆ClNO+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
168.02140.02CO[C₇H₆ClN+H]⁺
168.02132.04HCl[C₈H₅NO+H]⁺
140.02113.02HCN[C₆H₅Cl]⁺

The analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in a mixture, followed by their detection and identification using mass spectrometry. For This compound , GC-MS is an effective method to assess its purity and identify any volatile impurities that may be present from the synthesis process.

The compound would be expected to elute from the GC column as a single peak, and the retention time would be characteristic of the compound under the specific GC conditions. The mass spectrometer would then provide the mass spectrum of the eluting compound, which should match the expected spectrum of This compound . The presence of any additional peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. This technique is crucial for quality control and ensuring the compound meets the required purity standards for further use.

Vibrational Spectroscopies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of This compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
C=O (Ketone)1700-1720StrongStretching
C=N (Pyridine)1580-1610MediumStretching
C=C (Pyridine)1450-1550MediumStretching
C-Cl700-800StrongStretching
C-H (Aromatic)3000-3100MediumStretching
C-H (Aliphatic)2850-2960MediumStretching

The position of the carbonyl (C=O) stretch is indicative of the cyclic ketone, while the C=N and C=C stretching frequencies are characteristic of the pyridine ring. The C-Cl stretch would appear in the fingerprint region.

Raman Spectroscopic Analysis of Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For This compound , the Raman spectrum would be expected to show strong signals for the C=C and C=N stretching vibrations of the pyridine ring due to their polarizability. The C=O stretch might be weaker in the Raman spectrum compared to the FTIR spectrum. The C-Cl stretch would also be Raman active. This complementary data aids in a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography

Based on the analysis of similar fused heterocyclic structures, it is anticipated that the 5H-cyclopenta[b]pyridin-7(6H)-one core would be largely planar, with slight puckering in the cyclopentanone ring. The chlorine atom would be located on the pyridine ring. X-ray crystallography would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. While no specific crystal structure data for this compound is publicly available, the technique remains the gold standard for unambiguous structural determination.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules crystallizing in a non-centrosymmetric space group, SCXRD can establish the absolute configuration.

For this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the crystal structure is solved and refined.

While specific crystallographic data for this compound are not publicly available, a hypothetical dataset illustrates the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Empirical FormulaC₈H₆ClNO
Formula Weight167.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.211
c (Å)9.345
α (°)90
β (°)105.34
γ (°)90
Volume (ų)785.2
Z4
Calculated Density (g/cm³)1.418

The refined structural model would reveal the planarity of the pyridine ring and the conformation of the fused cyclopentanone ring, providing invaluable insight into the molecule's steric and electronic properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials. carleton.edu Unlike SCXRD, which requires a single crystal, PXRD is performed on a polycrystalline or powdered sample. libretexts.org This method is particularly useful for identifying the crystalline phase of a bulk sample, assessing its purity, and determining the degree of crystallinity. wikipedia.org

In the analysis of this compound, PXRD would serve as a fingerprinting technique to identify the specific polymorph present in the bulk material. americanpharmaceuticalreview.com The sample is finely ground to ensure a random orientation of the crystallites and exposed to a monochromatic X-ray beam. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). carleton.edu

The resulting diffractogram, a plot of intensity versus 2θ, is unique to the crystalline form of the compound. Each peak in the pattern corresponds to a specific set of lattice planes, as described by Bragg's Law (nλ = 2d sinθ). carleton.edu

Interactive Data Table: Illustrative Powder X-ray Diffraction Peaks for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
12.57.0885
18.84.72100
21.34.1765
25.13.5490
28.93.0950

This non-destructive technique is crucial in quality control to ensure batch-to-batch consistency of the crystalline form, which can impact physical properties such as solubility and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophoric system.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The fused aromatic pyridine ring and the carbonyl group constitute the primary chromophore. The π → π* transitions, typically of high intensity, arise from the conjugated system, while the n → π* transition, associated with the lone pair of electrons on the carbonyl oxygen, is generally of lower intensity. The solvent used for analysis can influence the position of these absorption bands.

While a specific spectrum for this compound is not available, the UV spectrum of pyridine shows absorption maxima around 202 nm and 254 nm. sielc.com The extended conjugation and the presence of the carbonyl group in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Interactive Data Table: Expected UV-Vis Absorption Data for this compound in Ethanol

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~270-290High (~10,000 - 25,000)
n → π~310-330Low (~100 - 500)

UV-Vis spectroscopy is a straightforward and rapid method for confirming the presence of the chromophore and can also be used for quantitative analysis based on the Beer-Lambert law.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in a synthetic chemistry laboratory.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The compound is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, it partitions between the stationary and mobile phases. The retention time (t_R), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions. A UV detector is commonly used to monitor the eluent, and the peak area is proportional to the concentration of the compound. This allows for the quantitative determination of purity.

Interactive Data Table: Representative HPLC Method for this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time (t_R)~8.5 min

This method is highly sensitive and can detect impurities at very low levels, making it the gold standard for purity assessment in the pharmaceutical and chemical industries.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel.

To monitor a reaction synthesizing this compound, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting materials. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

The position of the spots is visualized, often under UV light, and the retention factor (R_f) is calculated for each spot. The R_f value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Interactive Data Table: Typical TLC System for this compound

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl Acetate (B1210297) / Hexane (1:1, v/v)
VisualizationUV light (254 nm)
Starting Material R_f~0.6
Product R_f~0.4

By observing the disappearance of the starting material spot and the appearance of the product spot, the progress of the reaction can be effectively monitored until completion. nih.gov

Computational and Theoretical Studies of 3 Chloro 5h Cyclopenta B Pyridin 7 6h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one, DFT would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Without specific studies on this compound, no precise values for its HOMO-LUMO energies or the energy gap can be provided.

DFT calculations can also reveal the distribution of electron density across the molecule. An electrostatic potential (ESP) map visually represents the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative chlorine and oxygen atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms and parts of the carbon framework would likely exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules.

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies, including heats of formation and reaction energies. Such calculations for this compound would offer a benchmark for its thermodynamic stability, but this data is not currently available in the scientific literature.

Conformational Analysis and Tautomerism Studies

The structure of this compound suggests the possibility of different conformations, particularly related to the non-aromatic cyclopentanone (B42830) ring. Computational methods could be used to explore the potential energy surface of the molecule to identify the most stable conformers.

Furthermore, the presence of a ketone group adjacent to a nitrogen-containing ring raises the possibility of keto-enol tautomerism. Quantum chemical calculations would be essential to determine the relative energies of the tautomers and predict which form is more stable under various conditions. Currently, no such conformational or tautomeric studies have been published for this specific compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of this compound, such as its vibrational modes and its interactions with solvent molecules. This information would be valuable for understanding its behavior in solution, but no MD simulation studies for this compound have been reported.

Dynamic Behavior and Flexibility of the this compound Scaffold

For the related 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, computational studies have been performed. For instance, Monte Carlo (MC) and MD simulations have been used to study the adsorption behavior of derivatives on surfaces, which provides information about the molecule's conformational preferences and interactions. nih.govacs.org These simulations typically involve placing the molecule in a simulated environment (e.g., a solvent box or near a surface) and calculating the forces between atoms over time to model their motion. mdpi.com

Ring Pucker: The five-membered cyclopentanone ring is not planar and will exhibit puckering, leading to different conformers. The energy barrier between these conformers would dictate the flexibility of this part of the molecule.

Vibrational Modes: The molecule will have various vibrational modes, including stretching of the C=O and C-Cl bonds, as well as wagging and twisting of the ring structures. These can be predicted using quantum chemical calculations.

To perform a detailed analysis of the dynamic behavior, a typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule using methods like Density Functional Theory (DFT).

Molecular Dynamics Simulation: Running an MD simulation from the optimized geometry to explore the conformational space at a given temperature and pressure. mdpi.com

Analysis of Trajectories: Analyzing the MD trajectories to identify stable conformations, flexibility of different regions of the molecule, and the time scales of conformational changes.

Solvent Effects on Molecular Interactions

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. For this compound, which possesses a polar ketone group and a chloro-substituted pyridine (B92270) ring, solvent effects are expected to be pronounced.

Computational studies on related keto-enol systems demonstrate that the polarity of the solvent can shift the tautomeric equilibrium. orientjchem.orgrsc.org For this compound, which exists predominantly in the keto form, polar solvents are expected to stabilize this form due to favorable dipole-dipole interactions with the carbonyl group. orientjchem.org In polar protic solvents, hydrogen bonding to the carbonyl oxygen and the nitrogen of the pyridine ring would further influence its electronic structure and interactions. orientjchem.org

The effect of the solvent on chemical reactions can also be modeled. For instance, studies on photochemically induced reactions of pyridinedicarbonitriles have shown that solvent polarity can dictate the reaction pathway, leading to the formation of cyclopenta[b]pyridine derivatives in polar solvents. rsc.org This highlights the importance of considering the solvent in any computational study of the reactivity of this compound.

Computational methods to study solvent effects include:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk solvent effects. mdpi.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box with the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. mdpi.com

A computational investigation of the solvent effects on this compound would likely reveal how its dipole moment, solubility, and the energetics of any potential reactions are modulated by the surrounding medium.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical transformation of this compound, the first step is to locate the transition state (TS) for the reaction of interest. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various computational algorithms can be used to find the TS geometry.

Once the TS is located and confirmed (usually by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path connecting the TS to the reactants and products. researchgate.net This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

While no specific reaction mechanism studies for this compound are published, DFT studies on the reaction mechanisms of other heterocyclic systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, demonstrate the utility of these methods. rsc.org

Kinetic and Thermodynamic Pathway Analysis for Transformations

By calculating the energies of the reactants, transition states, and products, the thermodynamic and kinetic parameters of a reaction can be determined.

Thermodynamics: The difference in energy between the products and reactants (ΔE or ΔH) determines whether a reaction is exothermic or endothermic. The Gibbs free energy difference (ΔG) indicates the spontaneity of the reaction.

Kinetics: The energy barrier of the reaction, which is the energy difference between the transition state and the reactants (the activation energy, Ea), determines the reaction rate. A lower activation energy corresponds to a faster reaction.

For a molecule like this compound, this type of analysis could be applied to various potential transformations, such as nucleophilic substitution at the chloro-substituted carbon, reactions at the carbonyl group, or reactions involving the α-protons to the carbonyl. For example, in the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, a manganese-catalyzed oxidation is employed, and computational analysis could be used to understand the mechanism and energetics of this transformation. rsc.orgrsc.org

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, have become increasingly accurate in predicting NMR chemical shifts (δ) and spin-spin coupling constants (J).

The prediction of NMR parameters for a molecule like this compound would typically involve:

Geometry Optimization: Obtaining an accurate 3D structure of the molecule, as NMR parameters are highly sensitive to geometry.

NMR Calculation: Using a specialized computational method, such as the Gauge-Including Atomic Orbital (GIAO) method, to calculate the isotropic shielding constants for each nucleus.

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS), which is also calculated at the same level of theory.

While there are no specific published predicted NMR data for this compound, experimental ¹H and ¹³C NMR data are available for structurally similar compounds, such as various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govacs.org For instance, in one such derivative, the cyclic CH₂ groups appear at specific chemical shifts, and the carbons of the pyridine and cyclopentane (B165970) rings can be assigned. acs.org A computational study on this compound would allow for a similar detailed assignment of its NMR spectra.

The accuracy of predicted NMR data depends on the level of theory, the basis set, and the inclusion of solvent effects. The following table provides a hypothetical example of how predicted NMR data for this compound could be presented, based on typical chemical shift ranges for similar structures.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonPredicted ¹H Chemical Shift (ppm)
C2~150H2~8.2
C3~145--
C4~120H4~7.5
C4a~160--
C5~30H5~2.8
C6~35H6~3.0
C7~200--
C7a~130--

Note: These are estimated values for illustrative purposes and are not the result of actual calculations on the target molecule.

Theoretical Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational analysis, based on quantum chemical calculations, is a cornerstone for understanding the structural and bonding characteristics of a molecule. For this compound, these calculations can predict the infrared (IR) and Raman active vibrational modes. These predicted frequencies are invaluable for interpreting experimental spectra and confirming the molecular structure.

For instance, in a study on related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the experimental IR spectrum of one such compound, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1), showed a characteristic absorption band for the C≡N group at 2204 cm⁻¹. acs.org Computational analysis of this and other bands can provide a detailed assignment of each vibrational mode to specific atomic motions within the molecule, such as C-H stretching, C=O bending, and ring vibrations.

A hypothetical table of calculated vibrational frequencies for this compound would typically be generated using methods like Density Functional Theory (DFT) with a suitable basis set.

Table 1: Hypothetical Theoretical Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Intensity (IR) Intensity (Raman)
C=O Stretch ~1700-1750 Strong Weak
C=N Stretch ~1600-1650 Medium Medium
C-Cl Stretch ~700-800 Strong Strong
Aromatic C-H Stretch ~3000-3100 Medium Strong

Note: This table is illustrative and based on typical frequency ranges for the indicated functional groups. Actual values would require specific quantum chemical calculations.

UV-Vis Absorption Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, such simulations can provide insights into the electronic transitions occurring within the molecule, for example, n→π* and π→π* transitions associated with the carbonyl group and the aromatic system.

The choice of solvent in the simulation, often accounted for using models like the Conductor-like Polarizable Continuum Model (CPCM), can influence the predicted λmax values. researchgate.net Studies on other heterocyclic systems have demonstrated the utility of these simulations in understanding their optical properties. researchgate.netresearchgate.net

Table 2: Hypothetical Simulated UV-Vis Absorption Data for this compound

Electronic Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 ~320-340 ~0.15 n→π*
S0 → S2 ~270-290 ~0.40 π→π*

Note: This table is a hypothetical representation of simulated UV-Vis data. Specific values are dependent on the computational method and basis set employed.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or other properties. For derivatives of this compound, QSAR studies can be employed to predict their properties based on a set of calculated molecular descriptors. These descriptors can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for Derivatives of this compound

Derivative LogP HOMO Energy (eV) LUMO Energy (eV) Molecular Weight ( g/mol ) Predicted Reactivity (Arbitrary Units)
Derivative 1 2.1 -6.5 -1.2 181.6 5.8
Derivative 2 2.5 -6.7 -1.1 195.6 6.2

Note: This table is illustrative of the data structure in a QSAR study and does not represent actual experimental or calculated data.

Molecular Docking and Interaction Studies (Excluding Biological/Human Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org While frequently used in drug discovery to model interactions with biological targets like proteins, it can also be applied to understand interactions with non-biological materials.

For this compound and its derivatives, molecular docking could be used to investigate their interaction with surfaces, for example, in the context of materials science. Research on related compounds has explored their potential as corrosion inhibitors for steel alloys. acs.orgnih.gov In such a study, molecular docking and Monte Carlo simulations could be used to model the adsorption of the inhibitor molecules on a metal surface, such as iron. The binding energy and the nature of the interactions (e.g., physisorption, chemisorption) can provide insights into the inhibition mechanism. acs.org

Table 4: Hypothetical Molecular Docking Results of this compound with a Non-Biological Surface (e.g., Fe(110))

Parameter Value
Binding Energy (kcal/mol) -8.5 to -12.0
Interacting Residues/Atoms Fe atoms on the surface
Key Interactions Electrostatic interactions, van der Waals forces

Note: This table presents a hypothetical outcome of a molecular docking study with a non-biological target and is for illustrative purposes only.

Reactivity and Reaction Mechanisms of 3 Chloro 5h Cyclopenta B Pyridin 7 6h One

Reactions at the Halogen Moiety (Chlorine)

The primary reactive site for synthetic modification on the 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one backbone is the carbon-chlorine bond. This bond can be targeted through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the leaving group (in this case, chloride), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

For chloropyridines, the reactivity towards SNAr is generally lower than for other chloro-substituted heterocycles like chloropyrimidines unless additional electron-withdrawing groups are present to stabilize the anionic intermediate. nih.govresearchgate.net In this compound, the fused ring system and the ketone are expected to influence the electron density of the pyridine (B92270) ring, thereby affecting its susceptibility to nucleophilic attack. Reactions often require heating to proceed at a reasonable rate. youtube.com

The displacement of the chlorine atom by oxygen-based nucleophiles, such as alkoxides (RO⁻) or phenoxides (ArO⁻), is a common method for introducing ether linkages onto a pyridine ring. When this compound is treated with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), the corresponding 3-alkoxy derivative is the expected product. These reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMSO or NMP. sci-hub.se

Table 1: Representative Conditions for SNAr with Oxygen Nucleophiles

NucleophileReagent ExampleSolvent(s)Typical ConditionsExpected Product Structure
AlkoxideSodium Methoxide (NaOCH₃)Methanol, NMPHeating3-Methoxy-5H-cyclopenta[b]pyridin-7(6H)-one
PhenoxideSodium Phenoxide (NaOPh)DMSO, HMPAHeating3-Phenoxy-5H-cyclopenta[b]pyridin-7(6H)-one
AlcoholBenzyl (B1604629) AlcoholNMPMicrowave Irradiation3-(Benzyloxy)-5H-cyclopenta[b]pyridin-7(6H)-one

Note: This data is based on reactions with analogous halopyridine systems and represents plausible conditions for the title compound.

The reaction of chloropyridines with nitrogen nucleophiles is a vital transformation for the synthesis of compounds used in medicinal chemistry and materials science. nih.gov Primary and secondary amines can readily displace the chloride from the pyridine ring to form the corresponding 3-amino-substituted products. youtube.comresearchgate.net The reaction is typically performed by heating the chloropyridine with an excess of the amine, which can also act as the solvent, or in the presence of a non-nucleophilic base (like potassium carbonate or triethylamine) in a high-boiling solvent. Both aliphatic and aromatic amines can be used. nih.gov

Table 2: Representative Conditions for SNAr with Nitrogen Nucleophiles

Nucleophile TypeReagent ExampleSolvent(s)BaseTypical ConditionsExpected Product Structure
Primary Aliphatic AmineButylamineButylamine (excess)-Sealed tube, heating3-(Butylamino)-5H-cyclopenta[b]pyridin-7(6H)-one
Secondary Cyclic AmineMorpholineWater, DMSOK₂CO₃, KFHeating, Microwave3-(Morpholin-4-yl)-5H-cyclopenta[b]pyridin-7(6H)-one
Primary Aromatic AmineAnilineNMP, TolueneNaOt-BuHeating3-(Phenylamino)-5H-cyclopenta[b]pyridin-7(6H)-one

Note: This data is based on reactions with analogous halopyridine systems and represents plausible conditions for the title compound.

Sulfur-based nucleophiles, such as thiolates (RS⁻), are highly effective in SNAr reactions due to their high nucleophilicity. chemrxiv.org The reaction of this compound with a thiol in the presence of a base (to generate the thiolate in situ) or with a pre-formed salt like sodium thiophenoxide (PhSNa) would yield the corresponding 3-thioether derivative. These reactions are often rapid and high-yielding, sometimes proceeding efficiently even at room temperature or with mild microwave heating. sci-hub.sechemrxiv.org

Table 3: Representative Conditions for SNAr with Sulfur Nucleophiles

NucleophileReagent ExampleSolvent(s)Typical ConditionsExpected Product Structure
ThiophenolateSodium Thiophenoxide (PhSNa)NMP, HMPARoom Temp. or Microwave3-(Phenylthio)-5H-cyclopenta[b]pyridin-7(6H)-one
AlkanethiolateSodium Methanethiolate (MeSNa)NMPMicrowave Irradiation3-(Methylthio)-5H-cyclopenta[b]pyridin-7(6H)-one

Note: This data is based on reactions with analogous halopyridine systems and represents plausible conditions for the title compound.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful alternative to SNAr, particularly for nucleophiles that are poor partners in substitution reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to an aromatic core. organic-chemistry.org

The reaction of this compound with an arylboronic acid, in the presence of a palladium catalyst and a base, is expected to yield the 3-aryl-5H-cyclopenta[b]pyridin-7(6H)-one derivative. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can facilitate the coupling of chloropyridines in high yield. researchgate.netresearchgate.net

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

ComponentExample(s)Purpose
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Active catalyst source for the cross-coupling cycle
Ligand PPh₃, PCy₃, SPhos, XPhos, NHCsStabilizes the palladium center and facilitates oxidative addition
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃Activates the boronic acid for the transmetalation step
Solvent Toluene, 1,4-Dioxane, DMF, often with WaterSolubilizes reactants and facilitates the reaction
Boron Reagent Phenylboronic acid, 4-Methylphenylboronic acidSource of the carbon nucleophile

Note: This data is based on reactions with analogous chloro-pyridine systems and represents plausible conditions for the title compound.

Metal-Catalyzed Cross-Coupling Reactions

Heck and Sonogashira Coupling Reactions

While specific literature on the Heck and Sonogashira reactions of this compound is not extensively detailed, the general principles of these reactions are well-established for similar aryl and heteroaryl chlorides. mdpi.com

The Heck reaction would involve the palladium-catalyzed coupling of the chloro-pyridinyl moiety with an alkene. A typical catalytic system would consist of a palladium(0) source, such as palladium(II) acetate (B1210297) pre-reduced in situ or a pre-formed Pd(0) complex, a phosphine ligand to stabilize the catalyst, and a base.

The Sonogashira coupling , a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, would involve the reaction of this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, in the presence of a base, often an amine which can also serve as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

ReactionCoupling PartnerTypical Catalyst SystemBase
HeckAlkenePd(OAc)₂, Phosphine LigandOrganic or Inorganic Base
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIAmine (e.g., Triethylamine)

Table 1: Hypothetical Conditions for Heck and Sonogashira Reactions

This table presents plausible, generalized conditions based on established methodologies for similar substrates, as specific data for the target compound is not available.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is highly valuable for the synthesis of arylamines from aryl halides. For this compound, this transformation would enable the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring.

The catalytic cycle typically involves the oxidative addition of the chloro-pyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Amine TypeTypical LigandBase
Primary AlkylaminesBiaryl phosphines (e.g., XPhos, SPhos)Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)
Secondary AminesJosiphos-type ligands, Buchwald's biaryl phosphinesCs₂CO₃, K₃PO₄

Table 2: Potential Conditions for Buchwald-Hartwig Amination

This table outlines potential conditions based on established Buchwald-Hartwig protocols for heteroaryl chlorides, as specific examples for the target compound are not documented.

Grignard and Organolithium Reagent Interactions

The reaction of this compound with organometallic reagents like Grignard and organolithium reagents can proceed through several pathways. These strong nucleophiles and bases can react at either the electrophilic carbon of the C-Cl bond or the carbonyl carbon. The outcome would be highly dependent on the reaction conditions, including temperature and the nature of the organometallic reagent.

It is plausible that at low temperatures, nucleophilic attack at the carbonyl group would be favored. However, due to the reactivity of the C-Cl bond on the pyridine ring, a competing reaction involving the formation of a dihydropyridine (B1217469) intermediate or a metal-halogen exchange could occur. Studies on related systems, such as the addition of Grignard reagents to other chloro-substituted pyridines, have shown that such complexities can arise.

Reactions at the Carbonyl Group (C=O)

The carbonyl group of the cyclopentanone (B42830) ring is a primary site for a variety of nucleophilic addition and reduction reactions.

Nucleophilic Addition to the Carbonyl Carbon

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of a tetrahedral intermediate. youtube.com For this compound, this would lead to the formation of a tertiary alcohol. The stereochemistry of the addition would result in a racemic mixture unless a chiral reagent or catalyst is employed. libretexts.org

Common nucleophiles for this transformation include organometallic reagents (Grignard, organolithium), cyanide, and ylides.

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. tcichemicals.com The choice of reducing agent is critical and depends on the desired selectivity, as other functional groups in the molecule could also be susceptible to reduction.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and would likely selectively reduce the ketone in the presence of the chloro-substituted pyridine ring. LiAlH₄ is a much stronger reducing agent and might also affect the C-Cl bond.

Reducing AgentProduct
Sodium Borohydride (NaBH₄)3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Lithium Aluminum Hydride (LiAlH₄)3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (potential for over-reduction)

Table 3: Expected Products from Carbonyl Reduction

This table shows the expected major products based on the known reactivity of these reducing agents.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key center for chemical reactivity. Its lone pair of electrons makes it nucleophilic and basic, allowing it to participate in a variety of reactions, including alkylation, acylation, and coordination with metal centers.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyridinone ring can be targeted by electrophiles in N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the structure and properties of the molecule.

N-Alkylation: The alkylation of 2-pyridones, the core structure of the target compound, is a well-established process. mdpi.comresearchgate.net However, a significant challenge in the alkylation of 2-pyridones is the competition between N-alkylation and O-alkylation, as 2-pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. organic-chemistry.org The regioselectivity of the reaction is influenced by factors such as the alkylating agent, the solvent, and the presence of a base. researchgate.net For instance, a mild and regioselective N-alkylation of 2-pyridones has been achieved in water using a micellar system, demonstrating a wide substrate scope with good yields. researchgate.net Another approach involves the use of P(NMe2)3 to mediate a regioselective N-alkylation of 2-pyridones with α-keto esters under mild conditions, proceeding via a deoxygenation process. organic-chemistry.org Solid-phase synthesis has also been employed for the regioselective preparation of N-alkylated 2-pyridones, starting from 2-halopyridines linked to a resin. nih.gov

Reaction Type Reagents and Conditions Key Features Reference
N-AlkylationAlkyl halides, various bases, and solventsCompetition between N- and O-alkylation. researchgate.net
N-Alkylation in waterTween 20 (2% w/w)Micellar system improves solubility and reaction rates. researchgate.net
N-Alkylation with α-keto estersP(NMe2)3, toluene, room temperatureHigh regioselectivity for N-alkylation via deoxygenation. organic-chemistry.org
Solid-phase N-alkylation2-halopyridines on Wang resin, alkyl halidesQuantitative yields for resin-linked 2-alkoxypyridines. nih.gov

N-Acylation: While less common than N-alkylation, N-acylation of the pyridinone nitrogen can also be achieved. This reaction introduces an acyl group to the nitrogen, further modifying the electronic and steric properties of the molecule. The principles governing N-acylation are similar to those of N-alkylation, with the acylating agent (e.g., an acyl chloride or anhydride) reacting with the nucleophilic nitrogen.

Coordination Chemistry with Metal Centers

The pyridine nitrogen possesses a lone pair of electrons that can be donated to a metal center, forming coordination complexes. wikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The coordination can influence the reactivity of the ligand itself and is fundamental to the development of catalysts and materials with specific electronic and magnetic properties.

In a study on a related cyclopenta[b]pyridine system, coordination with zirconium was investigated. rsc.org It was found that the bifunctional cyclopenta[b]pyridine ligand (CpPy) coordinates to the zirconium center in an η5-manner through the cyclopentadienyl (B1206354) ring rather than through the pyridine nitrogen. rsc.org However, this does not preclude the possibility of N-coordination in other metal complexes of this compound, especially with metals that have a higher affinity for nitrogen donors. The steric and electronic environment around the nitrogen atom, including the presence of the chloro and carbonyl groups, would play a significant role in the stability and geometry of any potential metal complexes. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Aromatic/Fused Rings

The fused ring system of this compound is subject to both electrophilic and nucleophilic attacks, with the reactivity pattern being dictated by the electronic nature of the pyridine ring and the influence of the substituents.

Nucleophilic Attack on Electron-Deficient Centers

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electron-withdrawing chloro group, makes the ring susceptible to nucleophilic attack. nih.govyoutube.com The most likely site for nucleophilic attack is the carbon atom bearing the chlorine atom (C-3). This is a classic example of nucleophilic aromatic substitution (SNAr).

The mechanism of SNAr on a 2-chloropyridine (B119429) involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the chloride ion restores the aromaticity and results in the substituted product. youtube.com The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. nih.gov Common nucleophiles for such reactions include amines, alkoxides, and thiols.

Reaction Type Position of Attack Mechanism Key Intermediates Reference
Nucleophilic Aromatic Substitution (SNAr)C-3 (carbon bearing the chlorine atom)Addition-EliminationMeisenheimer complex nih.govyoutube.com

Cycloaddition Reactions Involving the Unsaturated Systems

The fused ring system of this compound contains unsaturated components that could potentially participate in cycloaddition reactions. Fused pyridines and pyridones have been shown to undergo various cycloaddition reactions, providing access to complex polycyclic structures. researchgate.netacs.orgnih.govrsc.org

For instance, a selective [4+2] cycloaddition reaction has been demonstrated between bicyclic thiazolo-2-pyridones and arynes, leading to highly functionalized bridged isoquinolones. acs.orgnih.gov While the substrate is different, this illustrates the potential of the pyridone moiety to act as a diene in Diels-Alder type reactions. Another study reported a cascade strategy involving a normal electron-demand Diels-Alder cycloaddition of a transformed 3-nitropyridinium ring, which acted as a hetero-diene. rsc.org Furthermore, transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of pyridine ring systems. nih.gov

The enone functionality within the cyclopentanone ring of this compound could also potentially act as a dienophile in cycloaddition reactions with suitable dienes. The feasibility and regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the reacting partner.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile to form a six-membered ring. acsgcipr.org The cyclopentadiene (B3395910) moiety within the this compound scaffold could theoretically act as a diene. Cyclopentadiene itself is a highly reactive diene in normal electron-demand Diels-Alder reactions. nih.gov

However, the fusion of the cyclopentadiene ring to the pyridine and the presence of the carbonyl group and the chloro substituent significantly modulate its reactivity. The electron-withdrawing nature of the pyridine ring and the carbonyl group would likely decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system, potentially reducing its reactivity in normal electron-demand Diels-Alder reactions. Conversely, these features might enhance its reactivity in inverse electron-demand Diels-Alder reactions, where the diene reacts with an electron-rich dienophile. acsgcipr.org

A systematic investigation on the retro-Diels-Alder reaction of cycloadducts derived from substituted cyclopentadiene has shown that substituents can significantly affect the activation barrier of the reaction. nih.gov This suggests that the chloro and pyridinone moieties in the target compound would play a crucial role in the thermodynamics and kinetics of any potential Diels-Alder reaction.

Table 1: Potential Dienophiles for Diels-Alder Reactions with this compound

Dienophile TypeExampleExpected Reaction Type
Electron-deficientMaleic anhydride (B1165640)Normal electron-demand
Electron-richEthyl vinyl etherInverse electron-demand
AlkynesDimethyl acetylenedicarboxylateFormation of a bicyclic adduct

This table is predictive and based on general principles of Diels-Alder reactivity, as specific experimental data for this compound is not available.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. nih.govwikipedia.org The double bond within the cyclopentene (B43876) ring of this compound could potentially act as a dipolarophile, reacting with various 1,3-dipoles.

The reactivity of the double bond as a dipolarophile would be influenced by the electronic effects of the adjacent carbonyl group and the fused pyridine ring. These electron-withdrawing features would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it more susceptible to reaction with HOMO-controlled (Type I) 1,3-dipoles. wikipedia.org

Common 1,3-dipoles that could potentially react with this scaffold include:

Nitrile oxides: to form isoxazoline-fused cyclopenta[b]pyridines. youtube.com

Azides: to yield triazoline-fused derivatives. youtube.com

Nitrones: to produce isoxazolidine-fused analogues.

The regioselectivity of such cycloadditions would be governed by both electronic and steric factors, with the substituents on the 1,3-dipole and the stereochemistry of the cyclopenta[b]pyridinone scaffold playing a determining role.

Oxidation and Reduction Pathways of the Entire Scaffold

The oxidation and reduction of the this compound scaffold can be anticipated to occur at several key functional groups.

Oxidation:

The cyclopentanone moiety is a likely site for oxidation. Direct oxidation of the CH2 group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues has been achieved using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant, yielding the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org A similar strategy could potentially be applied to oxidize the C5 or C6 positions of this compound, leading to the introduction of further carbonyl or hydroxyl functionalities.

The pyridine nitrogen is also susceptible to oxidation, which could lead to the corresponding N-oxide. This transformation would alter the electronic properties of the pyridine ring, making it more electron-deficient.

Reduction:

The most probable site for reduction is the ketone at the C7 position. This carbonyl group can be reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride. The resulting alcohol could then be a handle for further functionalization.

The chloro-substituent on the pyridine ring could potentially be removed via catalytic hydrogenation, although this would likely require specific conditions to avoid reduction of the pyridine ring itself. The pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions, which would dramatically alter the structure and properties of the scaffold.

Table 2: Predicted Products of Oxidation and Reduction of this compound

Reaction TypeReagent (Example)Potential Product
Oxidationm-CPBAThis compound N-oxide
OxidationMn(OTf)2, t-BuOOH3-Chloro-5,6-dihydro-5H-cyclopenta[b]pyridine-5,7-dione
ReductionNaBH43-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
ReductionH2, Pd/C5H-Cyclopenta[b]pyridin-7(6H)-one

This table presents hypothetical reaction outcomes based on the reactivity of similar functional groups, as direct experimental results for the title compound are not available in the reviewed literature.

Synthesis and Functionalization of Derivatives and Analogues of 3 Chloro 5h Cyclopenta B Pyridin 7 6h One

Modification of the Halogen Moiety

The chlorine atom at the 3-position of the pyridine (B92270) ring is a key handle for introducing a wide range of functional groups, enabling the exploration of the chemical space around the core scaffold.

Synthesis of Bromo and Iodo Analogues of the Chloro-Cyclopenta[b]pyridinone

Alternatively, Sandmeyer-type reactions starting from a corresponding amino-substituted cyclopenta[b]pyridinone could provide a route to the bromo and iodo analogues. This would involve diazotization of the amine followed by treatment with a copper(I) halide salt.

Direct Replacement of Chlorine with Other Functional Groups

The chlorine atom in 3-chloro-pyridines is susceptible to nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Nucleophilic Aromatic Substitution:

The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group of the cyclopentenone ring can activate the chlorine atom for SNAr reactions. This allows for the direct displacement of the chloride with various nucleophiles.

NucleophileReagentProduct
HydroxideNaOH or KOH3-Hydroxy-5H-cyclopenta[b]pyridin-7(6H)-one
AlkoxidesNaOR3-Alkoxy-5H-cyclopenta[b]pyridin-7(6H)-one
AminesRNH23-Amino-5H-cyclopenta[b]pyridin-7(6H)-one derivatives

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 3-chloro substituent provides a reactive site for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the 3-position. organic-chemistry.orgharvard.eduresearchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, providing a general route to a wide range of substituted anilines and other nitrogen-containing heterocycles. organic-chemistry.org It represents a key method for introducing primary and secondary amines at the 3-position.

Substitution Pattern Variations on the Pyridine Ring

Modifying the substitution pattern on the pyridine ring beyond the 3-position is crucial for fine-tuning the electronic and steric properties of the molecule.

Synthesis of Substituted 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one Derivatives

The synthesis of derivatives with additional substituents on the pyridine ring can be approached through two main strategies: building the substituted ring system from acyclic precursors or by direct functionalization of the pre-formed cyclopenta[b]pyridinone core. While specific examples for the target molecule are scarce, general principles of pyridine synthesis, such as the Hantzsch pyridine synthesis or other condensation reactions, could be adapted to create substituted analogues.

Regioselective Introduction of Additional Functional Groups

The regioselective introduction of functional groups onto the existing this compound scaffold can be achieved through directed metalation or C-H activation strategies. The inherent electronic properties of the pyridine ring and the directing effects of the existing chloro and carbonyl groups will govern the position of substitution. Weakly coordinating directing groups, such as ketones, can facilitate regioselective C-H bond functionalizations catalyzed by 3d metals. acs.org

Modification of the Cyclopentenone Ring

The cyclopentenone ring offers several sites for chemical modification, including the carbonyl group and the α- and β-carbon atoms. As an enone, 2-cyclopentenone and its derivatives can undergo nucleophilic conjugate addition, Baylis–Hillman reactions, and Michael additions. wikipedia.org

Reactions targeting the cyclopentenone moiety of this compound could include:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. bldpharm.com

Alkylation at the α-Position: The α-protons to the carbonyl are acidic and can be removed by a base to form an enolate, which can then be alkylated with various electrophiles.

Condensation Reactions: The carbonyl group can participate in condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation, to introduce exocyclic double bonds. nih.govacs.org

The synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported through the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. nih.govacs.org This highlights a strategy where modifications are introduced on a cyclopentanone (B42830) precursor before the formation of the fused pyridine ring.

Saturating the Double Bond of the Cyclopentenone Ring

The reduction of the endocyclic double bond within the five-membered ring of this compound and its analogues transforms the cyclopentenone moiety into a cyclopentanone. This structural modification significantly alters the geometry and electronic properties of the molecule, moving from a planar, conjugated system to a more flexible, saturated ring.

One of the primary methods to achieve this saturation is through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (pressure and temperature) is critical to ensure selective reduction of the carbon-carbon double bond without affecting the pyridine ring or the chloro substituent.

Another approach involves the direct oxidation of a related precursor, 2,3-cyclopentenopyridine, to yield the saturated ketone. Research has demonstrated that using manganese(II) triflate (Mn(OTf)₂) as a catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water can effectively produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This method provides a high-yield and chemoselective route to the saturated core structure. rsc.org

The resulting saturated compound, 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, serves as a key intermediate for further derivatization. For instance, the ketone can be reduced to the corresponding alcohol, 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, which can then be used in subsequent synthetic transformations. bldpharm.com

Functionalization at the 6-Position of this compound

The 6-position of the this compound core, being an active methylene group flanked by a carbonyl and an aromatic pyridine ring, is a prime site for functionalization. The protons at this position are acidic, allowing for deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles, enabling the introduction of diverse substituents.

Common functionalization reactions at the 6-position include:

Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones forms β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated systems.

Knoevenagel Condensation: This reaction, often involving aldehydes, leads to the formation of 7-arylmethylidene derivatives. For example, the condensation of a related 6,7-dihydro-5H-cyclopenta[b]pyridine core with various aromatic aldehydes is a key step in synthesizing a range of highly functionalized derivatives. nih.gov

A study detailed the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govacs.org This was achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile, followed by further modifications that showcase the reactivity of the positions on the cyclopentane (B165970) ring. nih.govacs.org While not the 6-position of the target molecule, this demonstrates the principles of functionalizing the five-membered ring in this fused system.

Annelated Systems and Polycyclic Analogues

Building upon the this compound framework allows for the creation of larger, more complex polycyclic systems. These annelated structures can exhibit unique three-dimensional shapes and properties.

Extension of the Cyclopenta[b]pyridinone Core to Larger Fused Systems

Annelation, the process of building a new ring onto an existing one, can be achieved through various synthetic strategies. Starting from derivatives of the cyclopenta[b]pyridinone core, multi-step sequences can be designed to construct additional carbocyclic or heterocyclic rings.

For instance, cycloalkane-annelated pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potent receptor antagonists. nih.gov This work, while not directly starting from the title compound, illustrates the synthetic logic of fusing new rings onto a related heterocyclic core to generate novel polycyclic scaffolds. nih.gov The strategies often involve the reaction of a β-keto-enol or a related reactive intermediate with a bifunctional reagent that brings in the atoms for the new ring, followed by a cyclization step. Such approaches could be conceptually applied to extend the cyclopenta[b]pyridinone core.

Synthesis of Spiro and Bridged Derivatives

Spirocyclic compounds, which feature two rings connected by a single common atom, and bridged systems, containing two rings joined at non-adjacent atoms, represent another dimension of structural diversity. The 6-position of the saturated 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one is a potential spiro-center.

The synthesis of spiro derivatives can be achieved by reacting the ketone at position 7 or the active methylene at position 6 with reagents capable of forming a new ring. For example, a one-pot, four-component reaction has been used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], demonstrating the feasibility of constructing complex spiro systems through multicomponent reactions. researchgate.net A similar strategy could be envisioned where the cyclopenta[b]pyridinone core acts as one of the components.

Bridged systems are typically more challenging to synthesize and often require intramolecular cyclization strategies. For example, the synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones (homotropanones) has been achieved through an intramolecular L-proline organocatalyzed Mannich cyclization. mdpi.com This highlights a sophisticated approach to forming bridged bicyclic structures that could potentially be adapted to create bridged analogues of the cyclopenta[b]pyridine system.

Stereochemical Aspects in Derivative Synthesis

Introducing chirality into the derivatives of this compound is a critical step for many applications. This involves the synthesis of specific enantiomers or diastereomers, which can have profoundly different biological activities and physical properties.

Enantioselective Synthesis of Chiral Analogues

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. For derivatives of the cyclopenta[b]pyridinone scaffold, stereocenters can be introduced at several positions, including the 5 and 6 positions of the saturated ring system.

Methods for achieving enantioselectivity include:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. For instance, (R)-2-phenylglycinol has been used as a chiral auxiliary in Strecker reactions to synthesize enantioenriched bicyclo[1.1.1]pentane (BCP) α-amino acids. nih.gov This approach involves the separation of diastereomers followed by the removal of the auxiliary. nih.gov

Chiral Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is often a more efficient approach. Asymmetric organocatalysis, for example, has been merged with other catalytic cycles to synthesize α-chiral BCPs. researchgate.net

Resolution: A racemic mixture is separated into its constituent enantiomers. This can be done by derivatization with a chiral resolving agent to form separable diastereomers or by chiral chromatography. acs.org

An example of creating chiral building blocks is the resolution of a functionalized cyclopentenone using a sulfoximine (B86345) chiral auxiliary. acs.org The diastereomers were separated by chromatography, and subsequent thermolysis yielded the desired chiral enone. acs.org Such strategies are directly applicable to the synthesis of chiral analogues of this compound.

Diastereoselective Functionalization

The introduction of new stereocenters with a high degree of control is a critical aspect of modern synthetic chemistry. For derivatives of 5H-cyclopenta[b]pyridin-7(6H)-one, the carbonyl group and the adjacent methylene positions are prime targets for diastereoselective transformations. Although specific examples for the 3-chloro substituted analogue are scarce, general principles of stereoselective synthesis can be applied to this scaffold.

One potential avenue for diastereoselective functionalization is the reduction of the ketone at the C7 position. The facial selectivity of this reduction can be influenced by the existing stereocenters on the cyclopentane ring or by the use of chiral reducing agents. For instance, a diastereoselective reduction of a ketone to a ribonucleoside has been achieved in the synthesis of pyridone ribo-C-nucleosides. researchgate.net In this case, the reduction of a ketone intermediate was accomplished with high diastereoselectivity using sodium triacetoxyborohydride, where the stereochemical outcome was directed by a nearby hydroxyl group. researchgate.net This suggests that if a chiral center is present on the cyclopentane portion of the 5H-cyclopenta[b]pyridin-7(6H)-one ring system, it could direct the approach of a reducing agent to one face of the carbonyl group, leading to the formation of one diastereomer in preference to the other.

Another approach involves the diastereoselective alkylation of the enolate derived from the ketone. The formation of a specific enolate geometry (E or Z) and the subsequent approach of an electrophile can be controlled by the reaction conditions, including the choice of base, solvent, and temperature. The resulting stereochemistry at the C6 position would be influenced by the existing stereochemistry of the molecule.

Furthermore, cycloaddition reactions can be a powerful tool for introducing multiple stereocenters in a single step with high diastereoselectivity. For example, the reaction of imines with cyclopropyl (B3062369) moieties to form pyrrolidines has been shown to proceed with high diastereoselectivity. acs.org While not a direct functionalization of the 5H-cyclopenta[b]pyridin-7(6H)-one core, this highlights a strategy where the heterocyclic ketone could be converted to a derivative that can participate in diastereoselective cycloadditions.

The synthesis of various analogues of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been achieved through methods such as manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine precursors. rsc.orgrsc.org Additionally, highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been prepared via cyclocondensation reactions. nih.gov These synthetic routes provide access to a range of substrates that could be subjected to diastereoselective reactions.

While the direct diastereoselective functionalization of this compound remains an area for further investigation, the principles established in related heterocyclic systems provide a solid framework for the development of such methodologies. The ability to control the stereochemical outcome of reactions on this scaffold is crucial for the synthesis of complex, stereochemically defined molecules.

Potential Applications of 3 Chloro 5h Cyclopenta B Pyridin 7 6h One in Advanced Materials and Catalysis Non Human/non Medical Focus

Precursors for Organic Electronic Materials

The performance of organic electronic devices is fundamentally linked to the molecular structure of the organic semiconductors used. The 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one scaffold possesses key attributes—such as a rigid and planar geometry, and the presence of electron-withdrawing groups (a chloro group and a ketone)—that make it a promising building block for various organic electronic materials.

Conductive polymers are characterized by their conjugated backbones, which facilitate the delocalization and transport of charge carriers. The synthesis of novel monomers is crucial for tuning the properties of these materials. The fused bicyclic structure of this compound could be incorporated into a polymer backbone, where its inherent rigidity would promote planarization. This planarity can enhance intermolecular π-π stacking in the solid state, a critical factor for efficient charge transport.

Furthermore, the chloro-substituent provides a reactive handle for polymerization reactions, such as Suzuki or Stille cross-coupling, which are common methods for synthesizing conjugated polymers. rsc.orgexaly.com The electron-deficient nature of the pyridine (B92270) ring, amplified by the chloro and ketone groups, would likely result in polymers with good electron-accepting and transport properties, making them suitable for n-type semiconductor applications.

Table 1: Potential Properties of Polymers Derived from this compound

Property Projected Characteristic Rationale
Backbone Geometry Rigid and Planar The fused ring system limits conformational flexibility, promoting a flat polymer chain.
Electronic Nature Electron-Deficient (n-type) The nitrogen atom in the pyridine ring, chloro-substituent, and ketone are all electron-withdrawing.
Intermolecular Interactions Enhanced π-π Stacking Planar backbone geometry facilitates close packing of polymer chains, improving charge mobility.

| Solubility | Tunable | The cyclopentanone (B42830) ring offers a site for derivatization to attach solubilizing alkyl chains. |

In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. The projected electron-deficient character of this compound makes it a candidate for use in electron-transport layers (ETLs) or as a host material for phosphorescent emitters in OLEDs. A material with a deep Highest Occupied Molecular Orbital (HOMO) and a low Lowest Unoccupied Molecular Orbital (LUMO) is desirable for facilitating electron injection from the cathode and blocking holes from reaching the cathode, thereby improving device efficiency. The functional groups on this molecule could be modified to fine-tune these energy levels to match other materials within an OLED stack.

Organic photovoltaic (OPV) cells rely on a blend of electron-donating and electron-accepting materials to generate charge upon light absorption. There is ongoing research into non-fullerene acceptors (NFAs) to improve the efficiency and stability of OPVs. The core structure of this compound, with its strong electron-accepting characteristics, makes it an attractive building block for designing novel NFAs. By functionalizing this core with other conjugated groups, its absorption spectrum and electronic energy levels could be tailored to complement those of common polymer donors, such as PBDB-T, which is beneficial for capturing a broader range of photons from the solar spectrum. acs.org

Ligands in Transition Metal Catalysis

The field of transition metal catalysis heavily relies on the design of organic ligands that can modulate the reactivity and selectivity of the metal center. Pyridine-containing molecules are a well-established class of ligands due to the ability of the nitrogen lone pair to coordinate strongly with metals. researchgate.net

The this compound structure is a promising scaffold for creating novel mono- or bidentate ligands. The pyridine nitrogen provides a primary coordination site. The adjacent ketone's oxygen atom could also participate in chelation to form a stable five-membered ring with a metal center, creating a bidentate ligand. Such chelation can enhance the stability and influence the catalytic activity of the resulting metal complex.

The chloro group on the pyridine ring and the methylene (B1212753) groups on the cyclopentanone ring serve as points for further chemical modification. For example, the chloro group could be substituted with phosphine (B1218219) groups, which are highly effective coordinating groups in many catalytic systems. This modularity allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific chemical transformation. Research on related coplanar 5H-cyclopenta[2,1-b:3,4-b']dipyridine ligands has shown that such rigid scaffolds are beneficial for metal chelation and can create unique chiral pockets for asymmetric catalysis. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. rsc.orgmdpi.com The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. Ligands based on the this compound scaffold could be particularly effective. The electron-deficient nature of the pyridine ring could influence the electronic properties of the palladium center, potentially enhancing key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

For instance, a phosphine-derivatized ligand based on this scaffold could be employed in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. The stability and specific geometry imposed by the ligand would be expected to influence the reaction's efficiency and selectivity.

Table 2: Hypothetical Application in a Suzuki-Miyaura Cross-Coupling Reaction

Component Example Role
Aryl Halide 4-Bromoacetophenone Substrate
Boronic Acid Phenylboronic acid Coupling Partner
Catalyst Precursor Palladium(II) Acetate (B1210297) Source of Palladium
Ligand Derivative of this compound Stabilizes and activates the palladium catalyst.
Base Potassium Carbonate Activates the boronic acid and neutralizes acid formed.
Solvent Toluene/Water Reaction Medium

| Product | 4-Acetylbiphenyl | Coupled Product |

This systematic approach to ligand design, starting from a versatile and tunable scaffold like this compound, holds promise for the discovery of new, highly active, and selective catalysts for important organic transformations. mdpi.com

Chemical Probes for Material Science Characterization

There is currently no documented research on the utilization of this compound as a chemical probe for material science characterization. The fundamental properties of a chemical probe, such as specific binding affinities, fluorescence, or electrochemical activity that would allow it to interrogate and report on material properties, have not been investigated for this particular compound.

Components in Supramolecular Chemistry

The role of this compound in supramolecular chemistry remains an unexplored area of research.

Scientific literature does not currently contain studies on the use of this compound as a building block for self-assembled systems. The potential for its pyridine nitrogen to act as a hydrogen bond acceptor or a coordination site for metal ions, and for the chloro- and carbonyl- functional groups to direct intermolecular interactions, has not been experimentally verified in the context of creating ordered supramolecular architectures.

There is a lack of available research on the involvement of this compound in non-biological host-guest interactions. Investigations into its capacity to act as either a host molecule, encapsulating other chemical species, or as a guest molecule, binding within a larger host structure, have not been reported.

Agrochemical Intermediate Precursors (Focus on Synthetic Chemistry, Not Biological Activity or Dosage)

While heterocyclic compounds are pivotal in the synthesis of agrochemicals, there is no specific information available detailing the role of this compound as an intermediate precursor in this field. The synthetic pathways that might utilize this compound for the construction of more complex, agriculturally relevant molecules have not been described in published research. For instance, related but distinct compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and investigated for properties such as corrosion inhibition, but this does not directly inform on the synthetic utility of this compound in agrochemical synthesis.

Emerging Research Directions and Future Perspectives for 3 Chloro 5h Cyclopenta B Pyridin 7 6h One

High-Throughput Experimentation in Synthesis and Derivatization

High-Throughput Experimentation (HTE) is a powerful methodology that allows for the rapid screening of a multitude of reaction conditions in parallel, using miniaturized formats. nih.govyoutube.com This approach can significantly accelerate the optimization of synthetic routes and the discovery of novel derivatives of 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one.

Detailed research findings suggest that HTE can be instrumental in addressing several key aspects of the chemistry of this compound:

Reaction Optimization: The synthesis of the core 5H-cyclopenta[b]pyridin-7(6H)-one scaffold and the introduction of the chloro-substituent can be optimized by screening a wide range of catalysts, solvents, temperatures, and reagent concentrations simultaneously. nih.gov HTE platforms, often utilizing 96-well or 384-well plates, can quickly identify the optimal conditions for maximizing yield and minimizing by-products. purdue.edu

Derivatization Libraries: By reacting this compound with a diverse set of building blocks in an HTE format, large libraries of novel derivatives can be rapidly synthesized. youtube.com This is particularly valuable for exploring the structure-activity relationships of these new compounds in various applications.

Generality and Functional Group Tolerance: HTE can be used to systematically evaluate the tolerance of different functional groups in reactions involving the this compound core, providing a comprehensive understanding of its chemical reactivity. nih.gov

Table 1: Potential HTE Screening Parameters for the Synthesis and Derivatization of this compound
ParameterVariables for ScreeningObjective
CatalystPalladium, Copper, Nickel, Iridium-based catalystsOptimization of cross-coupling reactions for derivatization
SolventToluene, Dioxane, DMF, Acetonitrile (B52724), etc.Improving solubility and reaction kinetics
BaseInorganic (e.g., K2CO3, Cs2CO3) and Organic (e.g., DBU, Et3N) basesFacilitating key reaction steps like deprotonation
TemperatureRoom temperature to 150 °CDetermining the optimal energy profile for the reaction

Integration with Flow Chemistry for Continuous Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. uc.ptethernet.edu.et The application of flow chemistry to the synthesis of this compound could revolutionize its production.

Future research in this area would likely focus on:

Multi-step Telescoped Synthesis: Designing a continuous flow setup where multiple reaction steps, such as the formation of the cyclopentapyridinone ring and subsequent chlorination, are performed sequentially without isolating intermediates. acs.org This would significantly reduce reaction time and waste generation.

Enhanced Reaction Conditions: Flow reactors allow for the use of high temperatures and pressures in a controlled and safe manner, potentially enabling novel transformations or improving the efficiency of existing ones. mdpi.com

In-line Purification and Analysis: Integrating purification modules (e.g., scavenger resins, liquid-liquid extraction) and analytical tools (e.g., IR, NMR) directly into the flow system would allow for real-time monitoring and control of the reaction, ensuring high purity of the final product.

Application of Machine Learning and AI in Compound Design and Reaction Optimization

The synergy between high-throughput experimentation and machine learning (ML) is creating new paradigms in chemical research. youtube.com For this compound, AI and ML can be leveraged in several ways:

De Novo Design: Generative ML models can be trained on existing libraries of pyridinone-containing compounds to propose novel derivatives of this compound with desired properties. youtube.comspringer.com These models can explore a vast chemical space to identify candidates that might not be intuitively designed by human chemists.

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the properties of new derivatives based on their molecular structure. nih.gov This can help in prioritizing which compounds to synthesize and test, saving time and resources.

Reaction Outcome Prediction: By analyzing large datasets of reaction outcomes from HTE, ML models can predict the success or failure of a planned reaction, as well as the likely yield and by-products. youtube.com This predictive capability can guide the design of more efficient synthetic routes.

In-situ Spectroscopic Monitoring of Synthetic Pathways

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and control. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling.

For the synthesis of this compound, in-situ monitoring could provide valuable insights into:

Identification of Intermediates: The detection of transient intermediates can help to elucidate the reaction mechanism, confirming or refuting proposed pathways.

Kinetic Profiling: By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic models of the reaction can be developed. rsc.org This information is invaluable for optimizing reaction conditions and scaling up the process.

Process Analytical Technology (PAT): In an industrial setting, in-situ spectroscopy is a key component of PAT, enabling real-time quality control and ensuring the consistency of the manufacturing process.

Exploration of Bio-inspired Synthetic Routes (Biocatalysis, Enzymatic Transformations - strictly non-therapeutic)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov While the direct application to this compound is yet to be explored, the broader field of biocatalysis presents exciting opportunities.

Future research could investigate:

Enzymatic Halogenation: The use of halogenase enzymes for the regioselective chlorination of the 5H-cyclopenta[b]pyridin-7(6H)-one precursor could offer a more environmentally friendly alternative to chemical chlorinating agents.

Transaminase-mediated Derivatization: Transaminase enzymes could be employed to introduce amino groups into the molecule, providing a key handle for further functionalization.

Directed Evolution: Modern protein engineering techniques, such as directed evolution, can be used to tailor the activity and selectivity of enzymes for specific, non-natural substrates like this compound. princeton.edu

Development of Novel Reactivity Patterns under Nontraditional Conditions (e.g., Photoredox Catalysis, Electrochemistry)

Photoredox catalysis and electrochemistry are powerful tools for accessing novel reactivity patterns by leveraging single-electron transfer processes. nih.govresearchgate.net These methods could unlock new avenues for the functionalization of this compound.

Photoredox-mediated C-H Functionalization: Photoredox catalysis has been successfully used for the C-H functionalization of pyridines. researchgate.netunibo.it This approach could be applied to introduce alkyl or aryl groups at various positions on the pyridinone ring of the target compound.

Electrochemical Synthesis and Derivatization: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. nih.govyoutube.com It could be explored for the synthesis of the core ring system or for the introduction of new functional groups through electrochemical coupling reactions. rsc.org For instance, electrochemical methods could be used to generate radical species from this compound for subsequent reactions.

Table 2: Potential Nontraditional Synthetic Approaches for this compound
MethodologyPotential ApplicationAnticipated Advantage
Photoredox CatalysisC-H arylation or alkylation of the pyridinone ringMild reaction conditions and novel reactivity
ElectrochemistryReductive coupling with alkyl halidesAvoids the use of stoichiometric metal reductants
Biocatalysis (e.g., using hydrolases)Asymmetric reduction of the ketoneHigh stereoselectivity

Interdisciplinary Studies: Combining Organic Synthesis with Material Science or Physics

The unique structural and electronic properties of heterocyclic compounds like this compound make them attractive candidates for applications in material science.

Future interdisciplinary research could focus on:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one, and how are the products characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted cyclopentanones and halogenated pyridine precursors. Characterization involves spectroscopic techniques:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-Cl bonds (~600-800 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm; pyridinone protons at δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl carbons (~200 ppm) and aromatic carbons .
    • Table 1 : Example Spectral Data for Derivatives
DerivativeIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3a16982.6–3.1 (m, 4H)198.5 (C=O)
5c17026.9 (s, 1H)122.4 (C-Cl)

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times are compared against standards .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.59 for C₈H₆ClNO) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy.
  • Work in a fume hood to avoid inhalation of fine powders.
  • Store at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated cyclopenta[b]pyridinones?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Pd-catalyzed cross-coupling reactions improve regioselectivity for chloro-substituted derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts. Recrystallization in ethanol increases purity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray Crystallography : Provides definitive structural confirmation, especially for stereoisomers .

Q. What methodologies are used to evaluate the compound’s inhibitory effects on CYP enzymes?

  • Methodological Answer :

  • In Vitro Assays : Microsomal incubations with CYP1A2 substrates (e.g., phenacetin). Measure metabolite formation via LC-MS to calculate IC₅₀ values .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to CYP active sites .
    • Table 2 : Example CYP1A2 Inhibition Data
CompoundIC₅₀ (µM)Binding Energy (kcal/mol)
Parent Compound12.3-8.5
Derivative 5b8.7-9.2

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

Q. What strategies are effective for structure-activity relationship (SAR) studies of cyclopenta[b]pyridine analogs?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methyl, bromo) at the 2-, 4-, or 6-positions to modulate electronic effects.
  • Biological Screening : Test analogs in enzyme inhibition or antimicrobial assays. Compare logP (via HPLC) and potency trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.